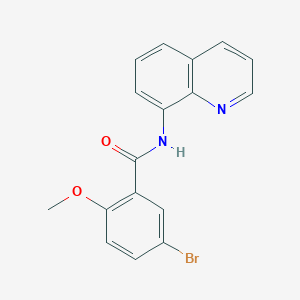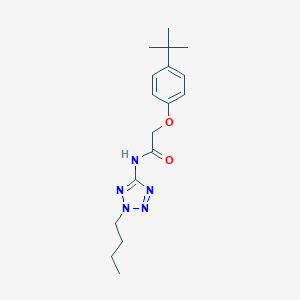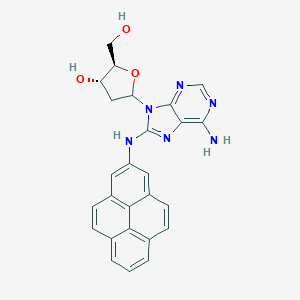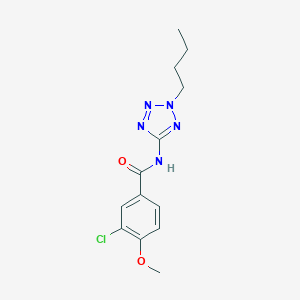![molecular formula C24H26N2O5 B237741 N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide, also known as AM-404, is a synthetic compound that is used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are molecules that play a role in pain and inflammation. By inhibiting FAAH, this compound may increase the levels of endocannabinoids in the body, leading to pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, this compound has also been shown to have effects on other physiological systems. For example, it has been shown to inhibit the uptake of the neurotransmitter anandamide, which may contribute to its potential role in the treatment of neurological disorders. This compound has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide in lab experiments is its potency and specificity as a FAAH inhibitor. This allows researchers to study the effects of endocannabinoids in a more controlled manner. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide. One area of interest is its potential role in the treatment of neurological disorders, such as epilepsy and depression. Additionally, there is interest in developing more potent and selective FAAH inhibitors, which may have greater therapeutic potential. Finally, there is interest in studying the effects of this compound on other physiological systems, such as the immune system and the gastrointestinal system.
Métodos De Síntesis
The synthesis of N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide involves several steps, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-isopropyl-5-methylphenol in the presence of a base to form the corresponding ether. The final step involves the reaction of this ether with N-(3-aminophenyl)furan-2-carboxamide in the presence of a coupling agent to form this compound.
Aplicaciones Científicas De Investigación
N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of pain, and may also have anti-inflammatory effects. In addition, this compound has been studied for its potential role in the treatment of epilepsy, depression, and anxiety.
Propiedades
Fórmula molecular |
C24H26N2O5 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-[4-methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5/c1-15(2)18-9-7-16(3)12-22(18)31-14-23(27)26-19-13-17(8-10-20(19)29-4)25-24(28)21-6-5-11-30-21/h5-13,15H,14H2,1-4H3,(H,25,28)(H,26,27) |
Clave InChI |
ZCMOYJKQGNXYLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)

![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)





![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
